molecular formula C12H8N4OS B11856457 (5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one

(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B11856457
M. Wt: 256.29 g/mol
InChI Key: NPEGASUEJJHVNU-UXBLZVDNSA-N
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Description

(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a quinoxaline moiety fused with a thiazolidinone ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of quinoxaline derivatives with thiazolidinone precursors. One common method includes the reaction of quinoxaline-6-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the quinoxaline ring.

Mechanism of Action

The mechanism of action of (5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting replication and transcription processes, which is crucial for its antimicrobial and anticancer activities. Additionally, it can interact with enzymes involved in oxidative stress pathways, enhancing its antiviral properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds like quinoxaline-2-carboxylic acid and quinoxaline-6-carbaldehyde share structural similarities and exhibit comparable biological activities.

    Thiazolidinone derivatives: Compounds such as 2-thioxo-4-thiazolidinone and 2-imino-4-thiazolidinone also show similar chemical reactivity and biological properties.

Uniqueness

(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one stands out due to its dual functionality, combining the properties of both quinoxaline and thiazolidinone moieties. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C12H8N4OS

Molecular Weight

256.29 g/mol

IUPAC Name

(5E)-2-imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H8N4OS/c13-12-16-11(17)10(18-12)6-7-1-2-8-9(5-7)15-4-3-14-8/h1-6H,(H2,13,16,17)/b10-6+

InChI Key

NPEGASUEJJHVNU-UXBLZVDNSA-N

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=N)S3

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=N)S3

Origin of Product

United States

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